N-[1,1'-Biphenyl]-3-YL-3-dibenzothiophenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,1’-Biphenyl]-3-YL-3-dibenzothiophenamine is an organic compound that features a biphenyl structure linked to a dibenzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-Biphenyl]-3-YL-3-dibenzothiophenamine typically involves the coupling of biphenyl derivatives with dibenzothiophene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated dibenzothiophene in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dioxane under reflux conditions.
Industrial Production Methods
Industrial production of N-[1,1’-Biphenyl]-3-YL-3-dibenzothiophenamine may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1,1’-Biphenyl]-3-YL-3-dibenzothiophenamine can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of N-[1,1’-Biphenyl]-3-YL-3-dibenzothiophenamine would yield nitro derivatives, while oxidation could produce sulfoxides or sulfones.
Scientific Research Applications
N-[1,1’-Biphenyl]-3-YL-3-dibenzothiophenamine has several scientific research applications:
Organic Electronics: It can be used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its conjugated structure.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-[1,1’-Biphenyl]-3-YL-3-dibenzothiophenamine depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport and light emission. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings linked at the 1,1’ position.
Dibenzothiophene: A sulfur-containing heterocycle with two benzene rings fused to a thiophene ring.
Uniqueness
N-[1,1’-Biphenyl]-3-YL-3-dibenzothiophenamine is unique due to its combination of biphenyl and dibenzothiophene moieties, which imparts distinct electronic and structural properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-phenylphenyl)dibenzothiophen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NS/c1-2-7-17(8-3-1)18-9-6-10-19(15-18)25-20-13-14-22-21-11-4-5-12-23(21)26-24(22)16-20/h1-16,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXFSMPPSULRHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.